molecular formula C31H28F3N3O4 B12746707 Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester CAS No. 86518-65-2

Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester

Cat. No.: B12746707
CAS No.: 86518-65-2
M. Wt: 563.6 g/mol
InChI Key: UPCKDNAOTOCEJO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzoic acid derivatives, quinoline derivatives, and piperidine derivatives. The synthesis could involve:

    Formation of the Quinoline Derivative: This might involve the reaction of an appropriate aniline derivative with a trifluoromethylating agent under specific conditions.

    Coupling with Benzoic Acid: The quinoline derivative could then be coupled with a benzoic acid derivative using a coupling reagent such as EDCI or DCC in the presence of a base.

    Formation of the Piperidine Ester: The final step might involve the esterification of the benzoic acid derivative with a piperidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The quinoline and piperidine moieties might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The nitro groups, if present, could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the synthesis of pharmaceuticals or agrochemicals.

Biology

In biology, derivatives of this compound might be studied for their potential biological activity. For example, they could be screened for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound or its derivatives might be investigated as potential drug candidates. Their ability to interact with specific biological targets could make them useful in the treatment of various diseases.

Industry

In industry, this compound might be used in the development of new materials with unique properties. For example, it could be used in the synthesis of polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit a particular enzyme or receptor, leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: These compounds share the benzoic acid core and might have similar chemical properties.

    Quinoline derivatives: These compounds share the quinoline moiety and might have similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and might have similar pharmacological properties.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the overall molecular structure. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

86518-65-2

Molecular Formula

C31H28F3N3O4

Molecular Weight

563.6 g/mol

IUPAC Name

[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C31H28F3N3O4/c32-31(33,34)25-11-6-10-23-27(13-16-35-29(23)25)36-26-12-5-4-9-24(26)30(39)40-20-28(38)41-22-14-17-37(18-15-22)19-21-7-2-1-3-8-21/h1-13,16,22H,14-15,17-20H2,(H,35,36)

InChI Key

UPCKDNAOTOCEJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)CC5=CC=CC=C5

Origin of Product

United States

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